molecular formula C10H13N B566591 3-[(E)-but-2-enyl]-5-methylpyridine CAS No. 103029-22-7

3-[(E)-but-2-enyl]-5-methylpyridine

Cat. No.: B566591
CAS No.: 103029-22-7
M. Wt: 147.221
InChI Key: WXMFRFCRUHOFJY-ONEGZZNKSA-N
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Description

3-[(E)-but-2-enyl]-5-methylpyridine is a pyridine derivative featuring a methyl group at position 5 and an (E)-configured but-2-enyl substituent at position 3. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

103029-22-7

Molecular Formula

C10H13N

Molecular Weight

147.221

IUPAC Name

3-[(E)-but-2-enyl]-5-methylpyridine

InChI

InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+

InChI Key

WXMFRFCRUHOFJY-ONEGZZNKSA-N

SMILES

CC=CCC1=CN=CC(=C1)C

Synonyms

3-Picoline,5-(2-butenyl)-(6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-but-2-enyl]-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 3-picoline with 2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-but-2-enyl]-5-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Picoline,5-(2-butyl)-.

    Substitution: Various substituted picoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-but-2-enyl]-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-but-2-enyl]-5-methylpyridine involves its interaction with specific molecular targets. The butenyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate. The picoline ring can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Analogues

3-(Bromomethyl)-5-methylpyridine Hydrobromide
  • Structure : Bromomethyl group at position 3, methyl at position 4.
  • Synthesis : Synthesized from 5-methylnicotinic acid with a 65.9% yield via bromination .
  • Applications: Key intermediate for rupatadine (antiallergic drug) and pyrazolopyrimidine-based kinase inhibitors targeting cancers (e.g., non-small-cell lung carcinoma) .
  • Reactivity : Bromomethyl acts as a leaving group, enabling nucleophilic substitutions for drug derivatization.
3-Acetylpyridine
  • Structure : Acetyl group at position 3.
  • Properties : Molecular weight = 121.14 g/mol; Log Kow = 0.89; high water solubility .
  • Applications : Used in flavoring agents and as a precursor in organic synthesis.
3-[(E)-but-2-enyl]-5-methylpyridine
  • Hypothesized Properties :
    • Molecular Weight : ~147.2 g/mol (calculated).
    • Log Kow : Estimated ~2.5 (higher lipophilicity than 3-acetylpyridine due to alkenyl group).
    • Reactivity : The (E)-but-2-enyl group may undergo electrophilic additions or serve as a hydrogen-bond acceptor.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Log Kow Solubility (mg/L) Synthesis Yield Applications
This compound (E)-but-2-enyl, methyl 147.2 (calc.) ~2.5* Low (est.) N/A Potential kinase inhibitors
3-(Bromomethyl)-5-methylpyridine Bromomethyl, methyl 202.05 ~1.8 Moderate 65.9% Rupatadine intermediate
3-Acetylpyridine Acetyl 121.14 0.89 High N/A Flavoring agent, research

*Estimated based on substituent contributions.

Key Research Findings

  • Substituent Effects on Bioactivity :
    • Bromomethyl groups enhance reactivity for drug derivatization, as seen in kinase inhibitor synthesis .
    • Alkenyl groups (e.g., (E)-but-2-enyl) may improve binding affinity to hydrophobic enzyme pockets due to increased lipophilicity.
  • Physicochemical Properties :
    • 3-Acetylpyridine’s high solubility (due to polar acetyl) contrasts with the lower solubility of alkenyl-substituted pyridines, impacting bioavailability .
    • The (E)-configuration in this compound could reduce steric hindrance compared to (Z)-isomers, favoring target interactions.

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